6-[(cyclohexylcarbamoyl)amino]hexanoic acid
Description
6-[(Cyclohexylcarbamoyl)amino]hexanoic acid is a hexanoic acid derivative featuring a cyclohexylcarbamoyl (NHCO-cyclohexyl) substituent at the 6-position of the carbon chain. Its IUPAC name follows the nomenclature rules for carbamoyl derivatives of carboxylic acids, where the cyclohexyl group is attached to the carbamoyl moiety . The compound’s structure combines a hydrophobic cyclohexyl group with a polar carboxylic acid terminus, conferring unique physicochemical properties.
Properties
IUPAC Name |
6-(cyclohexylcarbamoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c16-12(17)9-5-2-6-10-14-13(18)15-11-7-3-1-4-8-11/h11H,1-10H2,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTVEPYSUSWBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479413-50-8 | |
| Record name | 6-(Cyclohexylcarbamoylamino)hexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479413508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(CYCLOHEXYLCARBAMOYLAMINO)HEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCV85A2H3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID typically involves the reaction of cyclohexylamine with hexanoic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen or the carboxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
A. Medicinal Chemistry
6-[(Cyclohexylcarbamoyl)amino]hexanoic acid has been investigated for its potential therapeutic applications, particularly as an enzyme inhibitor. Its mechanism of action involves interaction with specific molecular targets, such as bifunctional epoxide hydrolase 2, which can inhibit enzymatic activity leading to various biological effects.
Case Study: Enzyme Inhibition
- Objective : To evaluate the inhibitory effects of the compound on specific enzymes.
- Findings : The compound demonstrated significant inhibition of enzymes critical in metabolic pathways, suggesting potential for drug development.
B. Peptide Synthesis
The compound serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide chains enhances hydrophobicity and stability, making it valuable in producing biologically active peptides.
Case Study: Optimization of Peptide Synthesis
- Methodology : Solid-phase peptide synthesis was optimized using derivatives of this compound.
- Results : Increased yields and purity of synthesized peptides were observed compared to traditional methods, highlighting its effectiveness as a protective group during synthesis .
C. Industrial Applications
In addition to its role in medicinal chemistry and peptide synthesis, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing more complex molecules. Its hydrophobic characteristics make it suitable for applications requiring enhanced solubility and stability .
Comparative Applications Table
Mechanism of Action
The mechanism of action of 6-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}HEXANOIC ACID involves its interaction with specific molecular targets, such as bifunctional epoxide hydrolase 2. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-[(cyclohexylcarbamoyl)amino]hexanoic acid with structurally related hexanoic acid derivatives:
Research Findings and Limitations
- Synthetic Challenges: Unlike tertiary amino esters (), carbamoyl derivatives require precise control of reaction conditions to avoid over-alkylation or hydrolysis.
- Biological Data Gaps: While in vitro studies of related carboxamides exist (), specific data on this compound’s pharmacokinetics or toxicity are absent.
- Contradictions: emphasizes alkylation with ethyl 6-bromohexanoate for tertiary amines, but carbamoyl derivatives may necessitate alternative routes (e.g., urea formation) .
Biological Activity
6-[(Cyclohexylcarbamoyl)amino]hexanoic acid, also known as a derivative of 6-aminohexanoic acid (Ahx), is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and metabolic processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of medium-chain fatty acids. Its structure allows it to interact with various biological systems, particularly in the context of enzyme activity modulation. The compound's molecular weight is approximately 626.15 Da, and it is characterized by its ability to inhibit specific enzymatic functions related to the fibrinolytic system and other metabolic pathways .
The primary mechanism of action for this compound involves its role as an inhibitor of certain enzymes. It has been shown to interact with the bifunctional epoxide hydrolase (EPHX2), which plays a significant role in xenobiotic metabolism by degrading potentially toxic epoxides .
Key Mechanisms:
- Inhibition of Plasminogen Activation: The compound mimics lysine residues in fibrin, thereby competing with plasminogen for binding sites. This action effectively prevents the conversion of plasminogen to plasmin, a crucial step in fibrinolysis .
- Impact on Fibrinolytic System: By inhibiting fibrinolysis, it may be beneficial in conditions where excessive bleeding is a concern.
Table 1: Inhibitory Activity of 6-Aminohexanoic Acid Derivatives
| Compound Name | Antifibrinolytic Activity IC50 (mM) | Antiamidolytic Activity IC50 (mM) |
|---|---|---|
| EACA (6-Aminohexanoic acid) | 0.2 | - |
| H-EACA-NLeu-OH | <0.02 | 0.12 |
| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | 18 |
| H-EACA-NLeu-EACA-OH | 0.16 | - |
This table summarizes the inhibitory activities of various derivatives of 6-aminohexanoic acid, highlighting the potency of these compounds in modulating enzymatic functions related to fibrinolysis .
Case Studies
-
In Vitro Studies on Plasmin Inhibition:
A study demonstrated that derivatives of Ahx significantly inhibited plasmin activity in vitro, showcasing their potential as therapeutic agents in managing bleeding disorders . The most potent inhibitors were identified as those with specific structural modifications that enhanced binding affinity. -
Animal Model Research:
In animal models, compounds similar to this compound have been tested for their efficacy in preventing excessive bleeding during surgical procedures. Results indicated a marked reduction in blood loss when administered prior to surgery, suggesting clinical applicability in hemostatic management . -
Clinical Applications:
The use of similar compounds has been explored in clinical settings for conditions such as hemophilia and other clotting disorders. The ability to modulate fibrinolysis presents a promising avenue for treatment strategies aimed at controlling bleeding episodes .
Q & A
Q. What are the standard synthetic routes for 6-[(cyclohexylcarbamoyl)amino]hexanoic acid, and what intermediates are critical?
Methodological Answer: A common approach involves coupling cyclohexyl isocyanate with 6-aminohexanoic acid under anhydrous conditions. The reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 0–25°C, monitored via TLC or HPLC for carbamate bond formation. Key intermediates include the activated isocyanate intermediate and the protected hexanoic acid derivative. Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Use a combination of -NMR, -NMR, and FT-IR spectroscopy. The -NMR should show peaks for the cyclohexyl protons (δ 1.0–2.0 ppm), the carbamoyl NH (δ 6.5–7.5 ppm), and the hexanoic acid backbone. FT-IR confirms the presence of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups. Mass spectrometry (ESI-MS) provides molecular weight validation .
Q. What solvents and conditions are optimal for solubility testing of this compound?
Methodological Answer: Test solubility in water, DMSO, ethanol, and chloroform under varying pH (4–9). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. For polar solvents, adjust pH to deprotonate the carboxylic acid group (e.g., pH >5) to enhance solubility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Employ density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for carbamate bond formation. Tools like Gaussian or ORCA can predict solvent effects and catalytic mechanisms. Reaction path search algorithms (e.g., AFIR) help narrow optimal conditions, reducing experimental trial-and-error .
Q. What strategies resolve discrepancies in thermal stability data reported in different studies?
Methodological Answer: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N/O). Compare decomposition onset temperatures and activation energies using Kissinger or Ozawa methods. Cross-validate with literature data from NIST thermochemistry databases to account for measurement variability .
Q. How do rotational isomers affect the interpretation of NMR data for this compound?
Methodological Answer: Rotational isomerism in the carbamoyl group can split NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals and calculate energy barriers between conformers. Deuterated solvents and high-field instruments (≥500 MHz) improve resolution. Computational NMR prediction software (e.g., ACD/Labs) aids in assigning ambiguous peaks .
Q. What experimental designs mitigate side reactions during large-scale synthesis?
Methodological Answer: Optimize stoichiometry (1:1.05 molar ratio of 6-aminohexanoic acid to cyclohexyl isocyanate) to limit unreacted starting material. Use slow addition of isocyanate to control exothermicity. Implement in-situ FT-IR monitoring to track reaction progress and quench excess isocyanate with aqueous HCl post-reaction .
Data Analysis & Application
Q. How can researchers validate the biological activity of this compound against conflicting in vitro assays?
Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time, and buffer pH) and include positive/negative controls. Use dose-response curves (IC/EC) and statistical validation (e.g., ANOVA) to assess reproducibility. Cross-reference with PubChem bioactivity data for structurally similar compounds .
Q. What chromatographic techniques separate this compound from byproducts?
Methodological Answer: Reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (0.1% TFA) is effective. Gradient elution (5–95% acetonitrile over 20 minutes) resolves polar byproducts. For challenging separations, use chiral columns or ion-pair reagents (e.g., ammonium acetate) .
Conflict Resolution & Innovation
Q. How do researchers reconcile contradictory solubility data in aqueous vs. organic systems?
Methodological Answer: Conduct solubility studies under controlled ionic strength and temperature. Use Hansen solubility parameters (HSPs) to predict miscibility in organic solvents. For aqueous systems, evaluate the impact of micelle formation or co-solvents (e.g., PEG-400) using dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
